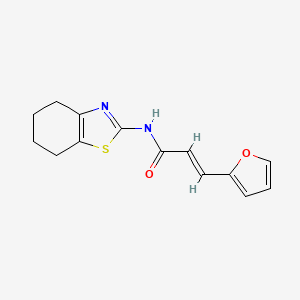

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

説明

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic organic compound that features a furan ring and a benzothiazole moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, followed by the formation of the benzothiazole intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the prop-2-enamide moiety may produce the corresponding propanamide.

科学的研究の応用

The presence of the furan and benzothiazole groups in the compound suggests significant potential for biological activity. Studies have indicated that compounds with similar structures exhibit:

- Antibacterial Properties : The furan moiety is often linked to antibacterial activity, making this compound a candidate for further exploration in antimicrobial research.

- Antifungal Activity : The structural characteristics may also confer antifungal properties.

- Anticancer Potential : The benzothiazole component is frequently associated with anticancer activity. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms.

Synthesis and Characterization

The synthesis of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide can involve several organic synthesis techniques. Key steps may include:

- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.

- Benzothiazole Integration : Employing methods such as cyclization reactions to incorporate the benzothiazole moiety.

- Enamide Formation : Finalizing the structure through amidation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

In Silico Studies

In silico modeling techniques can predict the interactions of this compound with biological targets. Computational tools like molecular docking simulations can be employed to assess binding affinities to various enzymes or receptors implicated in disease processes.

Anticancer Activity

A study investigated the compound's effects on cancer cell lines. Results indicated that it exhibited cytotoxicity against specific cancer types, potentially enhancing the efficacy of conventional chemotherapeutics when used in combination therapies.

Antimicrobial Testing

Research has been conducted to evaluate its antibacterial and antifungal properties against clinically relevant strains. The findings suggest that modifications to the compound's structure could enhance its potency against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Substituents on Furan Ring | Altered antibacterial potency |

| Variations in Benzothiazole Structure | Impact on anticancer efficacy |

作用機序

The mechanism of action of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Similar Compounds

(E)-3-(furan-2-yl)acrylohydrazide: A compound with a similar furan ring but different functional groups.

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A compound with a similar benzothiazole moiety but different substituents.

Uniqueness

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is unique due to its combination of a furan ring and a benzothiazole moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

生物活性

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a furan ring and a benzothiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 357.45 g/mol. The compound's structure includes a furan ring and a tetrahydro-benzothiazole unit connected by an enamide linkage.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole moiety have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies have shown that furan-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. In vitro assays have indicated that this compound may inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the furan and benzothiazole rings allows for interactions with various enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases and proteases, which are crucial in cancer progression and inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Biological Targets : The furan ring can participate in π-stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with active sites.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Inhibition of Enzymatic Activity : By binding to the active site of specific enzymes, the compound may prevent substrate access or alter enzyme conformation.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of benzothiazole derivatives for their antimicrobial activity. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers assessed the effects of various furan derivatives on HeLa cells. Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and activated caspases .

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVCSDBVBKTCRN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。